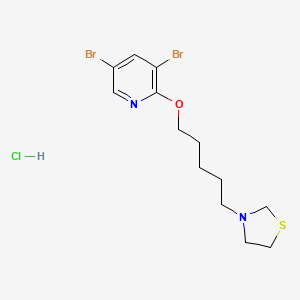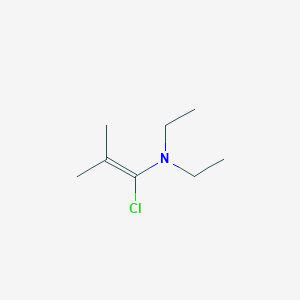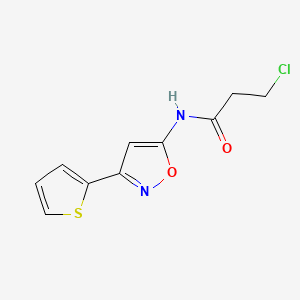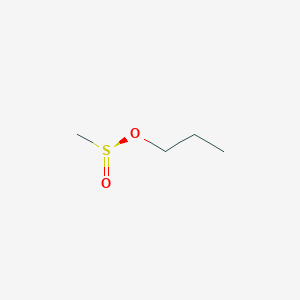
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine is a chemical compound with the molecular formula C11H30N2Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a propane-1,3-diamine backbone, with additional methyl groups on the nitrogen atoms. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Propane-1,3-diamine+2(Trimethylsilyl chloride)→N 1 ,N 3 -Dimethyl-N 1 ,N 3 -bis(trimethylsilyl)propane-1,3-diamine+2(Hydrochloric acid)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N1,N~3~-dimethylpropane-1,3-diamine derivatives.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups provide steric protection, allowing for selective reactions at the nitrogen atoms. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine is unique due to the presence of trimethylsilyl groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups.
Eigenschaften
CAS-Nummer |
36147-71-4 |
|---|---|
Molekularformel |
C11H30N2Si2 |
Molekulargewicht |
246.54 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-bis(trimethylsilyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H30N2Si2/c1-12(14(3,4)5)10-9-11-13(2)15(6,7)8/h9-11H2,1-8H3 |
InChI-Schlüssel |
RNOHCQRNMNBGAX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN(C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




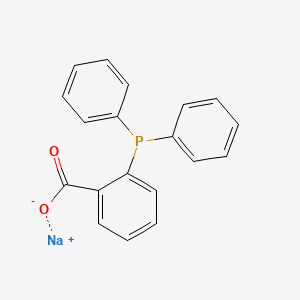

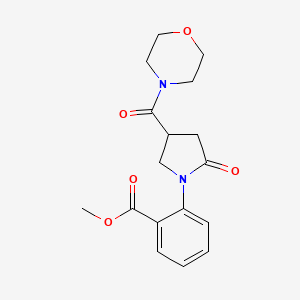
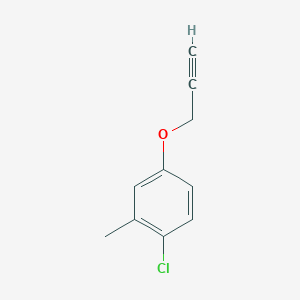
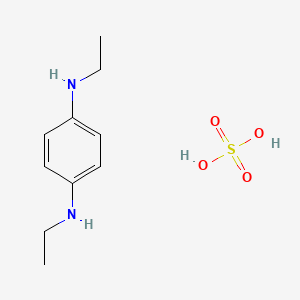

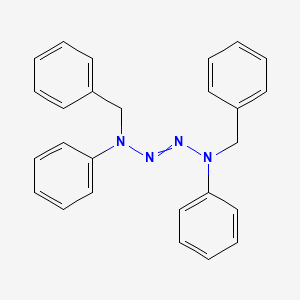
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
